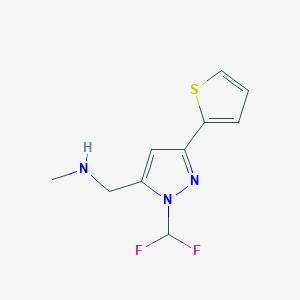
1-(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
描述
1-(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a useful research compound. Its molecular formula is C10H11F2N3S and its molecular weight is 243.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(1-(Difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine, with the CAS number 2098135-16-9, is a novel compound that has garnered attention for its potential biological activities. The compound features a unique structure that incorporates a difluoromethyl group and a thiophene moiety, which may contribute to its pharmacological properties.
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit activity against certain cellular pathways, potentially influencing metabolic processes.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazole compounds, including this compound, show promising antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The results indicated variable cytotoxic effects depending on the concentration and the type of cell line used. Notably, higher concentrations led to increased cell death in cancerous cell lines, indicating potential as an anticancer agent .
Enzyme Inhibition
The compound has been tested for its ability to inhibit specific enzymes that are crucial in metabolic pathways. In particular, it may act as a partial agonist for PPARγ receptors, which are involved in glucose metabolism and fat storage. This suggests potential implications for metabolic disorders such as diabetes .
Case Study 1: Anticancer Activity
A study conducted by Rao et al. (2023) explored the anticancer effects of pyrazole derivatives. The results showed that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Properties
In another study focusing on antimicrobial activity, researchers synthesized various pyrazole derivatives and tested their efficacy against Staphylococcus aureus and Escherichia coli. The findings revealed that certain modifications to the pyrazole structure enhanced antibacterial activity, suggesting that further optimization could lead to more effective antimicrobial agents .
Data Table of Biological Activities
科学研究应用
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit anticancer properties. For instance, compounds similar to 1-(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that pyrazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. A case study reported that pyrazole derivatives possess significant bactericidal effects against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Pesticidal Activity
Pyrazole compounds have been extensively researched for their insecticidal properties. The synthesis of novel pyrazole derivatives has led to the development of effective pesticides targeting agricultural pests. For example, research highlighted that certain difluoromethyl-substituted pyrazoles demonstrated high insecticidal activity against common agricultural pests, providing an alternative to conventional pesticides .
Fungicidal Activity
In addition to insecticidal properties, the compound has been evaluated for its fungicidal potential. Studies indicate that derivatives of difluoromethylpyrazoles can inhibit fungal growth effectively, suggesting their utility in crop protection against fungal diseases .
Polymer Chemistry
The unique properties of this compound have led to its exploration in polymer chemistry. Its ability to act as a monomer or additive can enhance the mechanical properties and thermal stability of polymers. Research has indicated that incorporating such compounds into polymer matrices can improve their resistance to degradation and increase overall performance .
Data Table: Summary of Applications
属性
IUPAC Name |
1-[2-(difluoromethyl)-5-thiophen-2-ylpyrazol-3-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N3S/c1-13-6-7-5-8(9-3-2-4-16-9)14-15(7)10(11)12/h2-5,10,13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWHXXKENBWWGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NN1C(F)F)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















